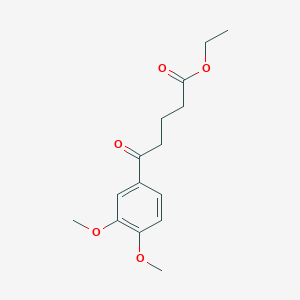

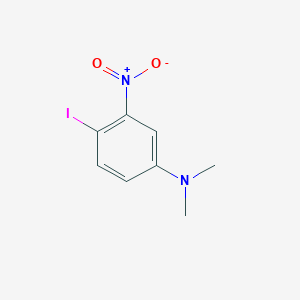

5-(3,4-二甲氧基苯基)-5-氧代戊酸乙酯

描述

Synthesis Analysis Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate's synthesis and analysis in the context of scientific research have not been directly detailed in available literature. However, related studies provide insights into similar compounds' synthesis, which might offer indirect relevance. For instance, the enantioselective hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate has been explored as a key intermediate in statin drugs' synthesis, achieving high enantioselectivity using Ru[(R)-BINAP]Cl2 pre-catalyst, hinting at the compound's potential in pharmaceutical synthesis (Korostylev et al., 2008).

Molecular Structure Analysis The molecular structure of similar compounds provides valuable information on their potential properties and applications. For example, a single crystal X-ray structure analysis of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed the presence of bifurcated O-H⋯O hydrogen bonds, forming molecular dimers (Ramazani et al., 2019).

Chemical Reactions and Properties Chemical reactions and properties of similar compounds can be intricate. Aerobic dimerization of related compounds has been reported, leading to photochromic diarylethene precursors, indicating potential applications in photoactive compound production (Lvov et al., 2017). Additionally, compounds like ethyl 5-[(4-Methylphenyl)sulfonyl]-3-oxopentanoate serve as synthons for further chemical reactions, suggesting a variety of chemical transformations and applications (Benetti et al., 2008).

Physical Properties Analysis The physical properties of similar compounds have been studied, with emphasis on crystal structures that influence their chemical behavior and potential applications. For instance, the structural analysis of polymorphs of related compounds provides insights into their stability, molecular interactions, and potential pharmaceutical applications (Vogt et al., 2013).

Chemical Properties Analysis Analyzing the chemical properties, including reactivity and stability, of similar compounds allows for a deeper understanding of their potential in synthesis and application. For example, trifluoroacetylation of related compounds has led to novel structures with unique properties, indicating the breadth of chemical modifications possible and their implications for further research (Usachev et al., 2007).

科学研究应用

机理和合成见解

对 5-(3,4-二甲氧基苯基)-5-氧代戊酸乙酯和相关化合物的研究为在不同背景下的合成和作用机理提供了见解。例如,对木质素模型化合物(包括类似于 5-(3,4-二甲氧基苯基)-5-氧代戊酸乙酯的化合物)的研究阐明了木质素的酸解机理,突出了 γ-羟甲基和氢化物转移机理在降解过程中的作用 (T. Yokoyama, 2015)。此外,对亚甲基连接液晶二聚体及其转变性质(包括具有与 5-(3,4-二甲氧基苯基)-5-氧代戊酸乙酯相似的结构特征)的研究,促进了对材料科学中扭曲弯曲向列相的理解 (P. Henderson & C. Imrie, 2011)。

生化和药理学研究

在药理学背景下,对依托泊苷等抗肿瘤药物作用机制的研究,而依托泊苷与 5-(3,4-二甲氧基苯基)-5-氧代戊酸乙酯具有相似的结构基序,揭示了内酯和二甲氧基苯酚环中的代谢物在诱导 DNA 损伤中的关键作用 (J. van Maanen 等,1988)。这强调了 5-(3,4-二甲氧基苯基)-5-氧代戊酸乙酯及其类似物在促成新治疗策略方面的潜力。

环境和分析化学

此外,对环境污染物的降解(包括与 5-(3,4-二甲氧基苯基)-5-氧代戊酸乙酯在结构上相关的污染物)一直是研究的重点。对甲基叔丁基醚 (MTBE) 和叔丁醇 (TBA) 的微生物降解的研究为这类化合物的生物降解潜力和环境归宿提供了有价值的见解 (T. Schmidt 等,2004)。这项研究强调了化学结构、微生物活性和环境条件之间的复杂相互作用,这些相互作用决定了化学污染物的持久性和分解。

作用机制

Target of Action

Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate is a complex compound that may interact with multiple targets. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate may have a similar multi-target mechanism of action.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate may also affect a wide range of biochemical pathways.

Result of Action

Based on its structural similarity to other compounds, it may exert its effects by modulating the activity of its target proteins, leading to changes in cellular signaling pathways and physiological responses .

Action Environment

The action, efficacy, and stability of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate may be influenced by various environmental factors, including pH, temperature, and the presence of other substances . .

属性

IUPAC Name |

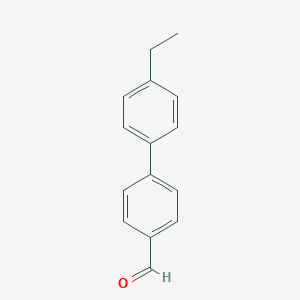

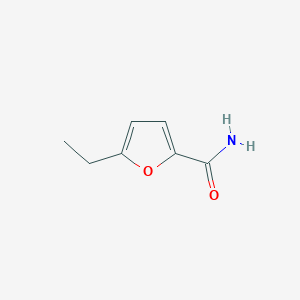

ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-12(16)11-8-9-13(18-2)14(10-11)19-3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSWJILZJRDXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295823 | |

| Record name | ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101499-71-2 | |

| Record name | ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

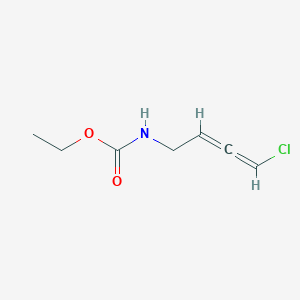

![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)